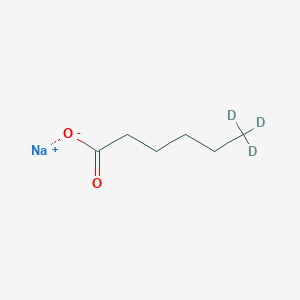
Sodium Hexanoate-6,6,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Hexanoate-6,6,6-d3 is a deuterium-labeled compound with the molecular formula C6H8D3NaO2 and a molecular weight of 141.16. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a sodium salt of hexanoic acid, where three hydrogen atoms are replaced by deuterium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Hexanoate-6,6,6-d3 typically involves the deuteration of hexanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of deuterium oxide (D2O) as a solvent and a deuterium source. The process can be summarized as follows:
Deuteration of Hexanoic Acid: Hexanoic acid is reacted with deuterium oxide under reflux conditions to replace hydrogen atoms with deuterium.
Neutralization: The deuterated hexanoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium Hexanoate-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives.
Reduction: Reduction reactions can convert it back to hexanoic acid.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanoic acid.
Substitution: Metal hexanoates.
Wissenschaftliche Forschungsanwendungen
Sodium Hexanoate-6,6,6-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders.
Industry: Used in environmental studies to detect pollutants and in quality control of industrial processes.
Wirkmechanismus
The mechanism of action of Sodium Hexanoate-6,6,6-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Hexanoate: The non-deuterated form of the compound.
Sodium Butanoate-4,4,4-d3: Another deuterium-labeled fatty acid salt.
Sodium Octanoate-8,8,8-d3: A longer-chain deuterium-labeled fatty acid salt.
Uniqueness
Sodium Hexanoate-6,6,6-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of three deuterium atoms enhances the sensitivity and resolution of analytical techniques, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C6H11NaO2 |
|---|---|
Molekulargewicht |
141.16 g/mol |
IUPAC-Name |
sodium;6,6,6-trideuteriohexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3; |
InChI-Schlüssel |
UDWXLZLRRVQONG-NIIDSAIPSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


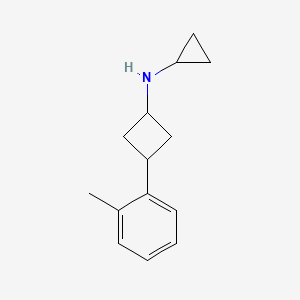
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
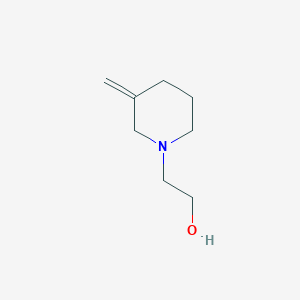
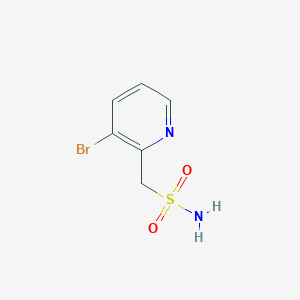
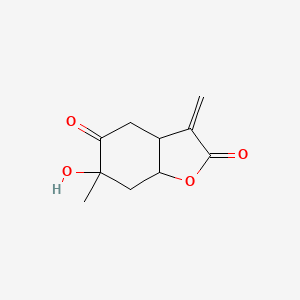
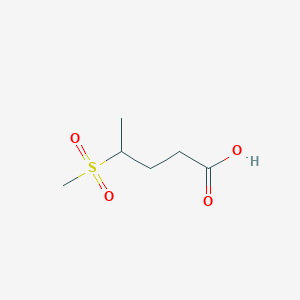
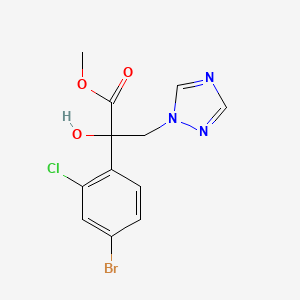
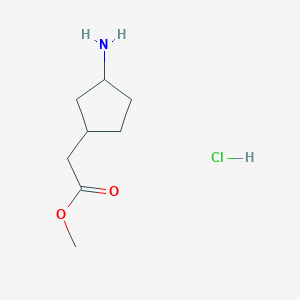
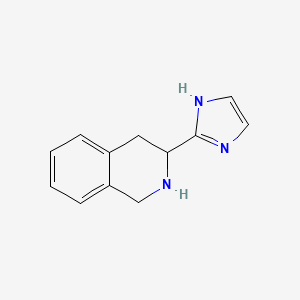
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)
